((4-Methoxyphenoxy)methylene)dibenzene ((4-Methoxyphenoxy)methylene)dibenzene
Brand Name: Vulcanchem
CAS No.: 85686-16-4
VCID: VC8301098
InChI: InChI=1S/C20H18O2/c1-21-18-12-14-19(15-13-18)22-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3
SMILES: COC1=CC=C(C=C1)OC(C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C20H18O2
Molecular Weight: 290.4 g/mol

((4-Methoxyphenoxy)methylene)dibenzene

CAS No.: 85686-16-4

Cat. No.: VC8301098

Molecular Formula: C20H18O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

((4-Methoxyphenoxy)methylene)dibenzene - 85686-16-4

Specification

CAS No. 85686-16-4
Molecular Formula C20H18O2
Molecular Weight 290.4 g/mol
IUPAC Name 1-benzhydryloxy-4-methoxybenzene
Standard InChI InChI=1S/C20H18O2/c1-21-18-12-14-19(15-13-18)22-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3
Standard InChI Key WZYFNISDZBADQY-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OC(C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES COC1=CC=C(C=C1)OC(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

The molecular formula of ((4-Methoxyphenoxy)methylene)dibenzene is C₂₀H₁₈O₂, with a molecular weight of 290.4 g/mol . Its structure comprises two benzene rings linked by a methylene group, with one phenyl ring substituted by a methoxy group at the para position (Figure 1). The IUPAC name reflects this arrangement: the central methylene bridges two phenyl groups, while the fourth position of one phenoxy moiety is methoxylated.

Key structural attributes:

  • Symmetry: The benzhydryl (diphenylmethyl) core introduces steric bulk, influencing reactivity and physical properties.

  • Electronic effects: The methoxy group acts as an electron-donating substituent, modulating the electronic environment of the aromatic system .

Synthesis and Reaction Pathways

The synthesis of ((4-Methoxyphenoxy)methylene)dibenzene is achieved through thermally activated etherification reactions. A validated protocol involves the use of O-diphenylmethyl trichloroacetimidate as a key reagent .

General Synthetic Procedure

  • Reagents:

    • Alcohol precursor: 4-methoxybenzyl alcohol

    • Trichloroacetimidate: O-diphenylmethyl trichloroacetimidate (1.2 equiv)

    • Solvent: Anhydrous toluene (0.25 M concentration)

    • Conditions: Reflux (≈110°C) under inert atmosphere (N₂/Ar) .

  • Mechanism:
    The reaction proceeds via acid-catalyzed nucleophilic substitution, where the trichloroacetimidate acts as a latent electrophile. Heating facilitates the generation of a stabilized carbocation intermediate, which is trapped by the 4-methoxybenzyl alcohol (Figure 2).

  • Workup:
    Post-reaction, the mixture is concentrated and purified via silica gel chromatography. Aqueous NaOH washes may be employed to remove trichloroacetamide byproducts .

Yield: 71% (reported for analogous DPM ethers under identical conditions) .

Structural Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (300 MHz, CDCl₃):
    δ 7.24–7.41 (m, 12H, aromatic H),
    δ 6.91 (d, J = 8.7 Hz, 2H, methoxyphenyl H),
    δ 5.45 (s, 1H, benzhydryl CH),
    δ 4.50 (s, 2H, OCH₂),
    δ 3.83 (s, 3H, OCH₃) .

  • ¹³C NMR (100 MHz, CDCl₃):
    δ 159.3 (C-OCH₃),
    δ 142.4 (quaternary C),
    δ 130.6, 129.5, 128.5, 127.6, 127.3 (aromatic C),
    δ 113.9 (methoxyphenyl C),
    δ 82.2 (benzhydryl C),
    δ 70.3 (OCH₂),
    δ 55.4 (OCH₃) .

Infrared (IR) Spectroscopy:
Peaks at 3027 cm⁻¹ (C-H aromatic), 2923 cm⁻¹ (C-H aliphatic), 1493 cm⁻¹ (C=C aromatic), and 1097 cm⁻¹ (C-O ether) .

Physical and Chemical Properties

PropertyValue/DescriptionSource
Molecular Weight290.4 g/mol
Melting PointNot reported (analogues: 47–64°C)
SolubilitySoluble in toluene, DCM, THF
StabilityStable under inert atmosphere

The methoxy group enhances solubility in polar aprotic solvents, while the benzhydryl moiety contributes to crystalline solid formation in analogues .

Applications and Utility

Protective Group in Organic Synthesis

DPM ethers, including ((4-Methoxyphenoxy)methylene)dibenzene, serve as robust protective groups for hydroxyl functionalities. Their stability under acidic and basic conditions makes them preferable in multi-step syntheses .

Intermediate in Pharmaceutical Chemistry

Benzhydryl ethers are precursors in the synthesis of bioactive molecules. For example, fluoro-substituted benzo[b]thiophenes—synthesized via analogous methods—exhibit therapeutic potential .

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